2-[2-[Bis(4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid
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Overview
Description
2-[2-[bis(4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid is a diarylmethane.
Scientific Research Applications
Synthesis and Biological Potential
The compound 2-[2-[Bis(4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid and its derivatives have been synthesized and characterized for various applications. A study by Ateş et al. (2018) focused on the synthesis of bis(thiosemicarbazone) derivatives, which included compounds like L2 - 4-(2-(-2,-6-bis(2-carbamothioylhydrazono) cyclohexylidene) hydrazinyl)benzoic acid. These compounds were evaluated for antioxidant activities and DNA cleavage activity, showcasing their potential in biological applications (Ateş et al., 2018).
Antimicrobial and Molluscicidal Activity
Prenylated benzoic acid derivatives, which are structurally similar to this compound, have been isolated from plants like Piper aduncum. These compounds, including derivatives like methyl 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxybenzoate, showed significant antibacterial activities, indicating the potential use of these derivatives in antimicrobial applications (Orjala et al., 1993).
Anticonvulsant Evaluation
The anticonvulsant and neurotoxicity effects of similar compounds, like 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile, have been evaluated. Such studies demonstrate the potential of these compounds in the development of new anticonvulsant drugs (Shaquiquzzaman et al., 2012).
Metal-Ligand Assisted Applications
Compounds like (E/Z)-2-(2-(1-cyano-2-methoxy-2-oxoethylidene)hydrazinyl)benzoic acid have been used in the template synthesis of Cu(II) and Co(II) complexes. These complexes find applications in catalysis, showcasing the potential of these compounds in metal-ligand assisted chemical processes (Mahmudov et al., 2014).
Organic Electronics
Derivatives bearing hydrogen-bonding groups, such as 4-(N,N-bis(4-methoxyphenyl)amino)benzoic acid, have been synthesized for use in organic electronics. Their ability to form persistent radical cations suggests potential applications in electronic devices (Murata & Lahti, 2007).
Properties
Molecular Formula |
C22H20N2O4 |
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Molecular Weight |
376.4g/mol |
IUPAC Name |
2-[2-[bis(4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C22H20N2O4/c1-27-17-11-7-15(8-12-17)21(16-9-13-18(28-2)14-10-16)24-23-20-6-4-3-5-19(20)22(25)26/h3-14,23H,1-2H3,(H,25,26) |
InChI Key |
UCMMLUOVWVNVDJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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